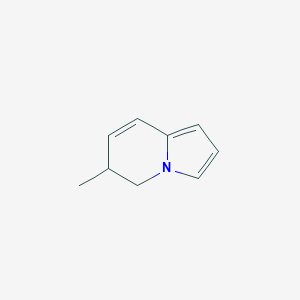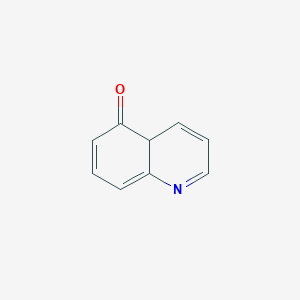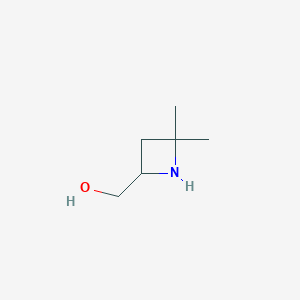
(S)-3-Amino-4-hydroxybutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Amino-4-hydroxybutan-2-one is an organic compound that features both an amino group and a hydroxyl group on a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-hydroxybutan-2-one can be achieved through several methods. One common approach involves the asymmetric synthesis starting from a chiral precursor. For instance, the reduction of a corresponding keto acid followed by amination can yield the desired compound. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may require ammonia or an amine under controlled pH conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve biocatalytic processes using enzymes to ensure high enantioselectivity. Enzymes such as transaminases or dehydrogenases can be employed to convert precursors into the target compound efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form (S)-3-Amino-4-hydroxybutanol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. For example, reacting with acyl chlorides can yield amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: (S)-3-Amino-4-oxobutan-2-one.
Reduction: (S)-3-Amino-4-hydroxybutanol.
Substitution: Various amides depending on the acyl chloride used.
Wissenschaftliche Forschungsanwendungen
(S)-3-Amino-4-hydroxybutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral molecules.
Biology: The compound can be used in the study of enzyme mechanisms, especially those involving amino and hydroxyl groups.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-3-Amino-4-hydroxybutan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
®-3-Amino-4-hydroxybutan-2-one: The enantiomer of the compound, which may have different biological activities.
3-Amino-2-butanone: Lacks the hydroxyl group, leading to different reactivity and applications.
4-Hydroxy-2-butanone: Lacks the amino group, affecting its chemical behavior and uses.
Uniqueness: (S)-3-Amino-4-hydroxybutan-2-one is unique due to the presence of both an amino and a hydroxyl group on a chiral center, which provides it with distinct reactivity and potential for enantioselective synthesis.
Eigenschaften
CAS-Nummer |
1315052-42-6 |
|---|---|
Molekularformel |
C4H9NO2 |
Molekulargewicht |
103.12 g/mol |
IUPAC-Name |
(3S)-3-amino-4-hydroxybutan-2-one |
InChI |
InChI=1S/C4H9NO2/c1-3(7)4(5)2-6/h4,6H,2,5H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
HGPVTSXCIFGEST-BYPYZUCNSA-N |
Isomerische SMILES |
CC(=O)[C@H](CO)N |
Kanonische SMILES |
CC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)






![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)


![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)
![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)

